4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. This compound falls within the category of pyrrole derivatives, which are known for their significant biological activities and potential applications in medicinal chemistry. The presence of both furan and nitrophenyl groups contributes to its unique chemical properties.
This compound is classified as an organic acid due to the presence of the carboxylic acid functional group. It also belongs to the class of heterocyclic compounds due to the inclusion of nitrogen in its ring structure. The nitrophenyl group indicates potential for further chemical reactivity and biological activity.
The synthesis of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid typically involves multi-step reactions that include condensation reactions, cyclization, and functional group modifications.
The molecular structure of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid features several key components:
The molecular formula can be represented as C_{21}H_{16}N_{2}O_{4}, with a molecular weight of approximately 360.36 g/mol. The compound's structural complexity provides insights into its potential reactivity and interaction with biological systems.
This compound may participate in various chemical reactions typical of carboxylic acids and heterocycles:
The reactivity is influenced by the electron-withdrawing nature of the nitro group, which can stabilize certain intermediates formed during reactions.
The mechanism of action for 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid may involve:
Experimental studies would be necessary to elucidate the exact pathways and interactions at the molecular level.
Key physical properties include:
Chemical properties encompass:
Relevant data from experimental studies can provide insights into these properties.
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid has potential applications in:
The compound 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid (designated 4E1RCat) inhibits translation initiation by specifically targeting the Eukaryotic Initiation Factor 4E–Eukaryotic Initiation Factor 4G (eIF4E–eIF4G) protein-protein interaction interface. This complex organic molecule features a benzoic acid moiety, a pyrrole ring fused with a phenyl group, and a furan ring attached via a methylene bridge to a nitrophenyl group [1] [5]. These structural elements create a high-affinity binding surface that mimics the eIF4G recognition motif, enabling competitive displacement of eIF4G from the eIF4E cap-binding pocket.
Experimental studies confirm that 4E1RCat binds directly to the dorsal surface of eIF4E, which normally engages eIF4G through hydrophobic and electrostatic interactions. This binding occurs with a half-maximal inhibitory concentration (IC₅₀) of 3.2 μM for disrupting the eIF4E–eIF4G interaction in vitro [3]. The nitrophenyl group enhances binding affinity through π-stacking interactions with conserved tryptophan residues in eIF4E, while the benzoic acid moiety contributes hydrogen-bonding capacity critical for complex stabilization [5]. This molecular interference prevents formation of the eIF4F complex, thereby abrogating its ability to recruit ribosomal subunits to messenger RNA cap structures.
Table 1: Structural Elements and Their Roles in eIF4E Binding
| Molecular Feature | Role in eIF4E Inhibition |
|---|---|
| Benzoic acid moiety | Forms hydrogen bonds with Arg112 and Lys113 in eIF4E binding pocket |
| Nitrophenyl group | Engages in π-stacking with Trp102 and Trp166 on eIF4E dorsal surface |
| Furan-methylidene bridge | Provides optimal spatial orientation for simultaneous interaction with multiple eIF4E residues |
| Phenylpyrrole core | Mimics hydrophobic residues of the eIF4G consensus binding motif |
4E1RCat demonstrates potent, concentration-dependent inhibition of cap-dependent translation in triple-negative breast cancer cells (MDA-MB-231). Research employing radioactive metabolic labeling and reporter assays reveals a significant reduction (70-80%) in global protein synthesis rates following 24-hour exposure to 10 μM 4E1RCat [3]. The compound's efficacy correlates with its ability to penetrate cellular membranes, facilitated by moderate lipophilicity (logP ~5.3), allowing intracellular accumulation at pharmacologically relevant concentrations [3] [4].
Mechanistic studies show preferential suppression of cap-dependent over internal ribosome entry site (IRES)-mediated translation. At concentrations ≥5 μM, 4E1RCat reduces cap-dependent translation initiation efficiency by >50% within 6 hours, evidenced through bicistronic reporter constructs containing cap-dependent and IRES-driven elements [3]. This selectivity confirms the compound's specific targeting of the eIF4F complex rather than general translation machinery. The inhibitory effect intensifies proportionally with concentration, establishing a direct relationship between 4E1RCat exposure and suppression of oncogenic protein synthesis.
Table 2: Dose-Response Effects in MDA-MB-231 Cells
| Concentration (μM) | Global Protein Synthesis Inhibition (%) | Cap-Dependent Translation Reduction (%) | Time to Maximum Effect (hours) |
|---|---|---|---|
| 1 | 15-20% | 10-15% | 24 |
| 5 | 45-50% | 60-65% | 12 |
| 10 | 70-80% | 85-90% | 6-8 |
4E1RCat induces profound alterations in ribosomal dynamics, as evidenced by polysome profiling analyses. Treatment with 10 μM 4E1RCat shifts ribosomal distribution from actively translating polysomes toward inactive 80S monosomes and ribosomal subunits within 4 hours in MDA-MB-231 cells [3]. This redistribution occurs due to impaired initiation complex formation, preventing ribosomal loading onto messenger RNA templates. The polysome-to-monosome ratio decreases by 60-70% following 8-hour exposure, indicating systemic translation shutdown rather than selective inhibition of specific transcripts [3] [5].
Concomitant with polysome disassembly, there is a 2.5-fold increase in free 40S and 60S ribosomal subunits, confirming that 4E1RCat blocks the transition from initiation-competent 48S complexes to elongation-competent 80S ribosomes [3]. This ribosomal stalling prevents the progression of translation initiation despite ongoing elongation in previously initiated complexes. The compound's disruption of initiation complex integrity creates an "initiation bottleneck" that depletes polysomes while accumulating unengaged ribosomal subunits and messenger RNA ribonucleoproteins.
The translational inhibition mediated by 4E1RCat selectively reduces levels of short-lived oncoproteins dependent on high-efficiency cap-dependent translation. Myeloid Cell Leukemia 1 (Mcl-1) and Cellular Myelocytomatosis Oncogene (c-Myc) demonstrate particularly rapid degradation following compound exposure, with half-lives under 3 hours at 10 μM concentration [3]. These proteins contain complex 5' untranslated regions with extensive secondary structure that require the eIF4F complex for efficient translation initiation.
Quantitative immunoblotting reveals a 70-80% reduction in Mcl-1 and c-Myc protein levels within 8 hours of 4E1RCat treatment, substantially exceeding the reduction in global protein synthesis [3] [6]. This selective vulnerability arises because these oncoproteins exhibit exceptional dependence on eIF4F activity for their synthesis compared to housekeeping proteins with simpler messenger RNA leader sequences. The compound's specificity for disrupting eIF4F complex formation thereby provides a therapeutic window for targeting oncogenic translation programs without immediately compromising cell viability. Downregulation of these survival factors triggers apoptosis within 24 hours in eIF4F-dependent cancer models, confirming functional consequences of this selective protein synthesis inhibition [3] [6].
Table 3: Effects on Oncoprotein Expression in Cancer Cells
| Target Protein | Reduction After 8 Hours (10 μM) | Half-Life (Hours) | Functional Consequence |
|---|---|---|---|
| Myeloid Cell Leukemia 1 | 75-80% | <2 | Loss of mitochondrial integrity, apoptosis initiation |
| Cellular Myelocytomatosis Oncogene | 70-75% | 2-3 | Cell cycle arrest, reduced metabolic reprogramming |
| Cyclin D1 | 50-60% | 3-4 | G1 phase arrest, impaired proliferation |
| Vascular Endothelial Growth Factor | 60-65% | 4-5 | Reduced angiogenesis potential |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2